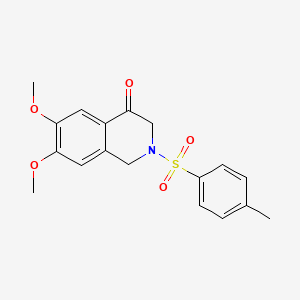
N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core substituted with a 2-propynyl group and amino and dichloro functionalities. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide typically involves the alkylation of 4-amino-3,5-dichlorobenzamide with a propargyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction conditions often require moderate temperatures to ensure the efficient formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The amino and dichloro groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and molecular oxygen in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield propargyl oxides, while substitution reactions can introduce various functional groups at the amino or dichloro positions .
Aplicaciones Científicas De Investigación
N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The propargyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to fit into specific binding pockets, modulating the activity of target proteins and pathways .
Comparación Con Compuestos Similares
N-(2-Propynyl)-ω-aminoalkyl-8-quinolinesulfonamides: These compounds share the propargyl group and exhibit similar inhibitory activities against monoamine oxidase.
1-(2-Propynyl) and 1-Propadienyl Derivatives of 1,4-Dihydro-4-oxoquinoline-3-carboxylic Acids: These derivatives also contain the propargyl group and are known for their antibacterial properties.
Uniqueness: N-(2-Propynyl)-4-amino-3,5-dichlorobenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
91687-37-5 |
|---|---|
Fórmula molecular |
C10H8Cl2N2O |
Peso molecular |
243.09 g/mol |
Nombre IUPAC |
4-amino-3,5-dichloro-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C10H8Cl2N2O/c1-2-3-14-10(15)6-4-7(11)9(13)8(12)5-6/h1,4-5H,3,13H2,(H,14,15) |
Clave InChI |
BGIMIQVIRVHWFQ-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=O)C1=CC(=C(C(=C1)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


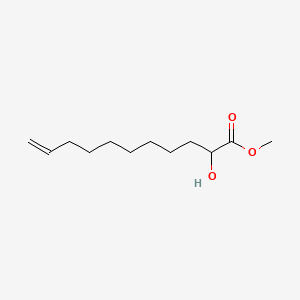
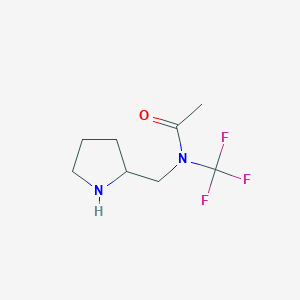

![1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro-](/img/structure/B13951879.png)
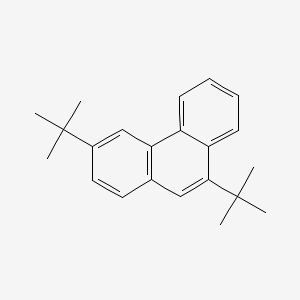


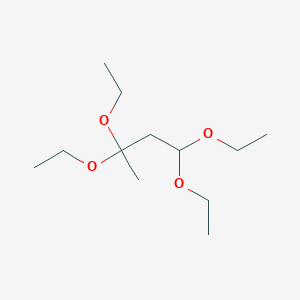
![2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B13951914.png)
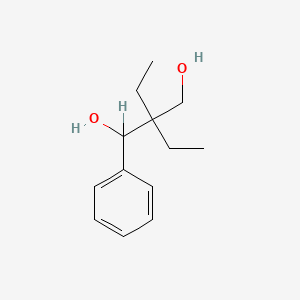
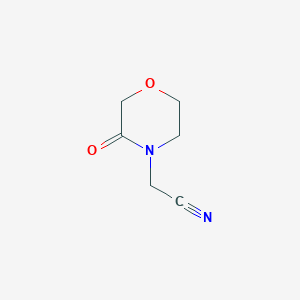
![tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate](/img/structure/B13951940.png)
